molecular formula C10H10FNO3 B1335934 3-[(4-fluorobenzoyl)amino]propanoic Acid CAS No. 440341-64-0

3-[(4-fluorobenzoyl)amino]propanoic Acid

Cat. No. B1335934
M. Wt: 211.19 g/mol
InChI Key: PJBOGHUSZFFYNT-UHFFFAOYSA-N
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Description

3-[(4-fluorobenzoyl)amino]propanoic Acid, also known as 4-(4-fluorophenyl)-4-oxobutanoic acid, is a compound with the molecular formula C10H9FO3 . It is a metabolite of haloperidol, a dopamine D2 receptor blocker . This compound is used in proteomics research .


Synthesis Analysis

The synthesis of this compound involves the reduction of 3-(4-fluorobenzoyl)propionic acid with an excess of tert-butylamine borane (TBAB) in the presence of AlCl3 . This process yields 4-(4-fluorophenyl)-1-butanol (87) in 63% yield for the synthesis of LM-1507 sodium salt .


Molecular Structure Analysis

The molecular structure of 3-[(4-fluorobenzoyl)amino]propanoic Acid is represented by the molecular formula C10H10FNO3 . The molecular weight of this compound is 211.19 .


Chemical Reactions Analysis

One of the chemical reactions involving this compound is its reduction with an excess of tert-butylamine borane (TBAB) in the presence of AlCl3 . This reaction yields 4-(4-fluorophenyl)-1-butanol (87), which is used in the synthesis of LM-1507 sodium salt .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-[(4-fluorobenzoyl)amino]propanoic Acid include a predicted melting point of 163.29°C , a predicted boiling point of 436.6°C at 760 mmHg , a predicted density of 1.3 g/cm3 , and a predicted refractive index of n20D 1.54 .

Scientific Research Applications

    Proteomics Research

    • Field : Biochemistry and Molecular Biology .
    • Application : 3-[(4-fluorobenzoyl)amino]propanoic Acid is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis of protein structure and function, as well as in the development of new diagnostic methods and treatments.

    Antimicrobial Development

    • Field : Pharmacology and Medicinal Chemistry .
    • Application : Derivatives of 3-[(4-fluorobenzoyl)amino]propanoic Acid have been synthesized as promising scaffolds for the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens .
    • Method : The synthesis of these derivatives involves chemical reactions under specific conditions. For instance, the reduction of 3-[(4-fluorobenzoyl)amino]propanoic Acid with an excess of tert-butylamine borane (TBAB) in the presence of AlCl3 provided a derivative in 63% yield .
    • Results : The resultant novel 3-[(4-hydroxyphenyl)amino]propanoic acid derivatives exhibited structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species . Some derivatives demonstrated substantial activity against Candida auris, with minimum inhibitory concentrations ranging from 0.5 to 64 µg/mL .

Safety And Hazards

The compound should be handled with care to avoid dust formation and contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound . The compound should be stored in a cool place, in a tightly closed container, and away from strong oxidizing agents .

properties

IUPAC Name

3-[(4-fluorobenzoyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO3/c11-8-3-1-7(2-4-8)10(15)12-6-5-9(13)14/h1-4H,5-6H2,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJBOGHUSZFFYNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60392832
Record name 3-[(4-fluorobenzoyl)amino]propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-fluorobenzoyl)amino]propanoic Acid

CAS RN

440341-64-0
Record name 3-[(4-fluorobenzoyl)amino]propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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